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Europium(III) oxalate hydrate

Cat. No.: B1146764
CAS No.: 152864-32-9
M. Wt: 586
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Description

Contextual Significance of Lanthanide Oxalates in Contemporary Chemistry and Materials Science Research

Lanthanide oxalates are a class of compounds that have long been recognized for their low solubility and utility in separation processes and as precursors for oxides. nih.govresearchgate.net In recent years, their role has expanded into the realm of functional materials. Research has revealed that these oxalates can form two-dimensional honeycomb-like structures that can be exfoliated into nanosheets, opening up new avenues for applications in thin films and printable layers. nih.govnih.gov The simple and cost-effective synthesis of lanthanide oxalates, often using environmentally friendly solvents, further enhances their appeal in materials science. nih.govnih.gov Their utility extends to the development of optical and magnetic materials, as well as their potential use in ion batteries. nih.govresearchgate.net

Importance of Europium(III) as a Luminescent Probe and Constituent of Functional Materials

The europium(III) ion is renowned for its characteristic sharp, red luminescence, which arises from f-f electronic transitions. mdpi.comresearchgate.net This property makes it an invaluable component in the design of phosphors for displays and lighting, as well as a sensitive probe in biological systems. samaterials.comacs.org The luminescence of europium(III) is highly sensitive to its local coordination environment, a characteristic that is exploited in the design of sensors. acs.orgresearchgate.net The efficiency of this luminescence is often enhanced through an "antenna effect," where an organic ligand, such as oxalate (B1200264) or β-diketones, absorbs energy and transfers it to the europium(III) ion. acs.orgmdpi.com

Overview of Key Academic Research Trajectories for Europium(III) Oxalate Hydrate (B1144303)

Current research on europium(III) oxalate hydrate is multifaceted, exploring its synthesis, structural properties, and applications. One significant area of investigation is its use as a precursor for the synthesis of europium oxide (Eu₂O₃), a crucial red phosphor. wikipedia.orgattelements.com The thermal decomposition of this compound to the oxide is a well-studied process. wikipedia.org

Another key research direction focuses on the development of novel coordination polymers and metal-organic frameworks (MOFs) incorporating europium(III) and oxalate ligands. researchgate.netrsc.org These materials exhibit interesting structural and luminescent properties. For instance, a three-dimensional coordination polymer, [Eu₂(ox)(CO₃)₂(H₂O)₂]n, was synthesized hydrothermally and showed promising luminescence with a quantum yield of 10.6%. rsc.org

Furthermore, the synthesis of europium(III) oxalate nanocrystals has been a subject of intense study. researchgate.netresearchgate.net These nanocrystals exhibit quenching-free luminescence, a highly desirable property for optical applications. researchgate.netresearchgate.net The ability to delaminate layered lanthanide oxalates into nanosheets has also opened up new possibilities for creating thin, luminescent films. nih.govacs.org

Current Challenges and Future Directions in Research on this compound Architectures

Despite significant progress, challenges remain in the study and application of this compound. A primary challenge lies in the precise control over the crystal structure and water content, which significantly influences the material's properties. nih.govnih.gov The structural details of many lanthanide oxalates, particularly concerning their hydration, have historically been ambiguous. nih.govnih.gov

Future research is expected to focus on several key areas. The development of new synthetic methods to produce europium(III) oxalate architectures with tailored morphologies and dimensionalities, such as nanosheets and nanocrystals, will be crucial for their integration into advanced devices. nih.govresearchgate.net There is also a growing interest in creating mixed-metal lanthanide oxalates to tune the luminescent properties through energy transfer between different lanthanide ions. acs.org Furthermore, a deeper understanding of the relationship between the crystal structure and the luminescent properties, including quantum yield and lifetime, will be essential for designing more efficient materials for lighting, displays, and sensing applications. rsc.orgresearchgate.net The exploration of these materials in emerging fields such as quantum memory also presents an exciting frontier. attelements.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2Eu2O13 B1146764 Europium(III) oxalate hydrate CAS No. 152864-32-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

europium(3+);oxalate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H2O4.2Eu.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2/q;;;2*+3;/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUMNFRIKCFDGT-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Eu+3].[Eu+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Eu2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20952799
Record name Europium(3+) ethanedioate--water (2/3/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304675-55-6
Record name Europium(3+) ethanedioate--water (2/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Europium(III) oxalate hydrate
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Ii. Synthetic Methodologies for Europium Iii Oxalate Hydrate Architectures

Solution-Based Precipitation Strategies

Precipitation from an aqueous solution is a common and straightforward method for synthesizing Europium(III) oxalate (B1200264) hydrate (B1144303). This approach involves the reaction of a soluble europium(III) salt with an oxalate source, leading to the formation of the insoluble Europium(III) oxalate hydrate precipitate. wikipedia.org

Controlled co-precipitation is a versatile technique used to synthesize mixed-metal oxalates or to dope (B7801613) this compound with other elements. This method involves the simultaneous precipitation of two or more metal cations as oxalates from a solution. For instance, yttrium-europium oxalate, a precursor for red-emitting phosphors, is synthesized by co-precipitating yttrium and europium ions from a nitric acid solution using oxalic acid. google.com The process can be optimized by using an aliphatic alcohol like methanol (B129727) in the oxalic acid solution, which improves the efficiency of the precipitation. google.com

Another example of this approach is the co-precipitation of europium with calcite (calcium carbonate), where Eu(III) ions are incorporated into the calcite crystal lattice. geologyscience.ru While not a direct synthesis of the pure compound, this research demonstrates the principles of incorporating europium ions into a crystal structure via a precipitation reaction. Furthermore, microwave-assisted co-precipitation has been shown to be a simple method for producing europium oxalate nanocrystals. researchgate.net

The nucleation and growth of this compound crystals are significantly influenced by various reaction parameters, which in turn determine the final particle size, morphology, and distribution. Key parameters include supersaturation, agitation speed, reactant feed rate, temperature, and the presence of additives. iaea.orgustc.edu.cn

Studies conducted in double-jet semi-batch reactors have shown that particle agglomeration is governed by a balance between particle collision (promoted by supersaturation) and fluid shear force (which inhibits agglomeration). iaea.orgosti.gov A longer feeding time and higher reactant concentrations lead to increased mean particle size due to a higher chance of agglomeration. iaea.orgosti.gov Agitation speed has a more complex role; crystal agglomeration of europium oxalate was found to be maximized at an optimal speed (around 500 rpm), where a balance between particle aggregation and breakage is achieved. iaea.orgosti.gov

The presence of coordinating agents or surfactants also plays a critical role. For example, hierarchical Europium(III) oxalate decahydrate (B1171855) (Eu₂(C₂O₄)₃·10H₂O) micro-particles have been synthesized using a simple precipitation method in the presence of trisodium (B8492382) citrate (B86180) (Na₃Cit). ustc.edu.cn The citrate ions are believed to temporarily coordinate with Eu³⁺ ions, controlling the release of the ions and promoting the self-assembly of primary nanocrystals into more complex hierarchical structures. ustc.edu.cn

The following table summarizes the influence of various reaction parameters on the synthesis of this compound.

ParameterEffect on Nucleation & GrowthResulting Particle Characteristics
Reactant Concentration Higher concentration increases supersaturation, promoting agglomeration. iaea.orgosti.govLarger mean particle size. iaea.orgosti.gov
Agitation Speed Influences both particle collision and fluid shear force. iaea.orgosti.govOptimal speed (~500 rpm) maximizes agglomeration; higher speeds can lead to particle breakage. iaea.orgosti.gov
Reactant Feed Rate Slower feed rate (longer feeding time) increases residence time and enhances agglomeration. iaea.orgosti.govIncreased mean particle size. iaea.orgosti.gov
Temperature Affects solubility and reaction kinetics. researchgate.netCan be optimized to control particle size and phase. ustc.edu.cn
Additives (e.g., Na₃Cit) Acts as a coordinating agent, controlling ion release and directing crystal assembly. ustc.edu.cnCan produce hierarchical and complex morphologies. ustc.edu.cn

Solvothermal and Hydrothermal Synthesis Routes

Solvothermal and hydrothermal methods are powerful techniques for synthesizing crystalline materials from substances in a heated and pressurized solvent. Hydrothermal synthesis specifically uses water as the solvent. These methods are particularly effective for producing high-quality, well-defined crystals of this compound and related coordination polymers.

Autoclave-based synthesis is the standard approach for hydrothermal and solvothermal reactions. The reaction is carried out in a sealed, pressure-resistant vessel, typically a stainless steel autoclave with a PTFE (Teflon) liner. rsc.org For example, a three-dimensional coordination polymer of europium(III) incorporating both oxalate and carbonate ligands was synthesized by reacting europium(III) nitrate (B79036) and oxalic acid in water at 180 °C in such a device. rsc.orgrsc.org The control of pH was found to be a critical parameter in this hydrothermal process to obtain the desired crystalline product. rsc.org Similarly, other mixed-ligand lanthanide complexes, such as lanthanum(III) sulfate (B86663) oxalate, have been prepared under hydrothermal conditions at 180°C, demonstrating the utility of this method for creating complex, three-dimensional network structures. researchgate.net

Continuous flow synthesis using microchannel reactors offers significant advantages over traditional batch methods, including enhanced heat and mass transfer, precise control over reaction conditions, and improved product uniformity. donaulab.cz A continuous, morphology-controllable precipitation of this compound has been successfully developed using a microchannel reactor. researchgate.net This approach allows for the fine-tuning of particle morphology and size distribution by manipulating parameters such as the flow ratio of reactants. The study demonstrated that the feed flow ratios of nitric acid and oxalic acid were determinantal for the final morphology and particle size, affecting the mixing degree and phase composition during the reaction. researchgate.net This method represents a promising strategy for the scalable and controllable production of high-quality this compound particles. researchgate.net

Template-Assisted and Soft Chemistry Approaches

Template-assisted and soft chemistry methods utilize organic molecules, surfactants, or coordination agents to direct the formation of specific crystal structures and morphologies that are often inaccessible through conventional precipitation.

A prime example of a soft chemistry approach is the synthesis of hierarchical Eu₂(C₂O₄)₃·10H₂O micro-particles using trisodium citrate as a morphology-directing agent. ustc.edu.cn In this room-temperature precipitation method, the citrate ions act as a capping agent, adsorbing onto specific crystal faces of the initial europium oxalate nanoparticles. This selective adsorption modifies the growth rates of different crystal faces, leading to the aggregation and self-assembly of these primary nanoparticles into complex, flower-like hierarchical structures. The amount of trisodium citrate used was found to be a crucial parameter for obtaining regular and well-defined hierarchical micro-particles. ustc.edu.cn

While direct examples of using hard templates for this compound are less common in the reviewed literature, the general principle has been demonstrated for other metal oxalates. For instance, cobalt(III) complexes have been used as templates to synthesize new open-framework metal oxalates with large channels. rsc.org This strategy suggests that using specific molecular templates could be a viable route to construct novel, porous architectures of europium oxalate.

Nanostructure Fabrication Techniques

Microwave-assisted synthesis has emerged as a rapid and efficient method for the fabrication of this compound nanocrystals. arxiv.org This technique utilizes microwave irradiation to heat the reaction mixture, leading to a significant reduction in reaction time compared to conventional heating methods. semanticscholar.org The rapid and uniform heating provided by microwaves promotes fast nucleation and controlled growth of nanoparticles, often resulting in high purity products with a narrow particle size distribution. semanticscholar.org

In a typical microwave-assisted synthesis, precursors of europium(III) and oxalate are dissolved in a suitable solvent, which is often a polar solvent that absorbs microwave energy efficiently, such as benzyl (B1604629) alcohol. rsc.org The solution is then subjected to microwave irradiation in a dedicated reactor for a short period, typically on the order of minutes. The temperature and pressure inside the reactor can be precisely controlled, allowing for fine-tuning of the reaction conditions to achieve the desired particle size and morphology. This method is considered an environmentally friendly "green chemistry" approach due to its energy efficiency. arxiv.org

The versatility of microwave-assisted synthesis has been demonstrated in the preparation of various europium-doped nanomaterials, including oxides and hydroxides. semanticscholar.orgicrc.ac.ir For instance, (GdxY2-x)O3:Eu3+ nanoparticles have been synthesized using a microwave-assisted combustion method. icrc.ac.ir Similarly, Eu(OH)3/RGO nanocomposites have been prepared via a rapid, one-step microwave-assisted method. semanticscholar.org These examples highlight the potential of this technique for the synthesis of this compound nanocrystals with desirable properties for applications in luminescence and other fields.

FeatureDescription
Reaction Time Significantly reduced, often to a few minutes. semanticscholar.org
Heating Method Direct and uniform heating of the reaction mixture via microwave irradiation. arxiv.org
Product Characteristics High purity, narrow size distribution, and good crystallinity. semanticscholar.org
Energy Efficiency Considered a more energy-efficient and environmentally friendly method. arxiv.org
Control Parameters Temperature, pressure, and irradiation time can be precisely controlled.

This table outlines the key features and advantages of the microwave-assisted synthesis technique for producing nanocrystalline materials.

The microemulsion technique offers a versatile bottom-up approach for the synthesis of nanocrystalline this compound with controlled size and morphology. A microemulsion is a thermodynamically stable, isotropic dispersion of two immiscible liquids, typically water and oil, stabilized by a surfactant. This system forms nanosized water droplets dispersed in a continuous oil phase (water-in-oil microemulsion) or oil droplets in a continuous water phase (oil-in-water microemulsion).

For the synthesis of inorganic nanoparticles like this compound, water-in-oil microemulsions are commonly employed. The aqueous cores of the reverse micelles act as nanoreactors. researchgate.net In a typical synthesis, two separate microemulsions are prepared, one containing an aqueous solution of a soluble europium(III) salt and the other containing an aqueous solution of an oxalate precursor. When these two microemulsions are mixed, the nanodroplets collide and coalesce, allowing the reactants to mix and precipitate within the confined space of the micelle. This confinement limits the particle growth, enabling the formation of uniform nanoparticles.

The size of the resulting nanoparticles can be controlled by varying the water-to-surfactant molar ratio (w), which determines the size of the aqueous droplets. Other parameters that influence the final product include the nature of the surfactant and co-surfactant, the oil phase, and the concentration of the reactants. This method provides excellent control over the particle size and size distribution, making it a powerful tool for fabricating monodisperse nanocrystalline materials.

ParameterEffect on Nanoparticle Synthesis
Water-to-Surfactant Ratio (w) Primarily controls the size of the aqueous nanodroplets and thus the final particle size.
Surfactant/Co-surfactant Stabilizes the microemulsion and influences inter-micellar exchange rates.
Oil Phase Affects the stability and properties of the microemulsion.
Reactant Concentration Influences the number of particles nucleated per micelle.

This table details the key parameters that can be adjusted in the microemulsion method to control the characteristics of the resulting nanocrystalline materials.

Iii. Crystallographic and Structural Elucidation of Europium Iii Oxalate Hydrate Phases

Powder X-ray Diffraction (PXRD) Analysis

Powder X-ray diffraction is a versatile, non-destructive technique used to analyze the bulk crystalline properties of a material. ucmerced.edu It is instrumental in identifying crystalline phases and assessing the purity of synthesized europium(III) oxalate (B1200264) hydrate (B1144303).

PXRD is a primary tool for the qualitative analysis of polycrystalline materials like europium(III) oxalate hydrate. nih.gov Each crystalline phase produces a unique diffraction pattern, which serves as a "fingerprint" for its identification. nih.gov By comparing the experimental PXRD pattern of a sample to reference patterns from databases such as the International Centre for Diffraction Data (ICDD), the specific hydrate phase can be identified. ucmerced.edu

For europium(III) oxalate, this analysis confirms its crystalline nature. researchgate.net Studies on lanthanide oxalates show that the lighter lanthanides, from Lanthanum to Holmium, including Europium, tend to form isostructural decahydrate (B1171855) compounds (Ln₂(C₂O₄)₃·10H₂O). nih.govacs.org The PXRD patterns for these compounds are consistent with a monoclinic P2₁/c crystal structure. acs.orgnih.gov The absence of peaks corresponding to starting materials or other crystalline byproducts in the diffraction pattern is a strong indicator of the sample's high phase purity.

While PXRD is excellent for phase identification, Rietveld refinement is a powerful computational method used to extract detailed structural information from powder diffraction data. This technique involves fitting a calculated diffraction profile to the entire experimental pattern, allowing for the determination or refinement of crystal structure parameters such as lattice parameters, atomic positions, and site occupancy factors. Although detailed Rietveld refinement studies specifically for pure this compound are not extensively detailed in the provided literature, the technique has been successfully applied to related europium-doped materials to confirm structural features and the local environment of the Eu³⁺ ions. researchgate.net

Single-Crystal X-ray Diffraction (SCXRD) for Molecular and Crystal Structure Analysis

Single-crystal X-ray diffraction offers unparalleled detail in determining the three-dimensional structure of molecules and their arrangement in a crystal. uni-ulm.decarleton.edu This technique provides precise information on unit cell dimensions, bond lengths, bond angles, and the coordination environment of the metal centers. carleton.eduwarwick.ac.uk

SCXRD analysis has been crucial in characterizing the crystal system of this compound. The most commonly cited phase, the decahydrate (Eu₂(C₂O₄)₃·10H₂O), has been identified to crystallize in the monoclinic system. wikipedia.orgrsc.org

The specific space group determined for this phase is P2₁/c (space group no. 14). nih.govwikipedia.org This space group defines the symmetry elements present within the crystal lattice. Precise unit cell parameters for the decahydrate have been reported, providing the fundamental dimensions of the repeating unit of the crystal structure. wikipedia.org

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a1098 pm
b961 pm
c1004 pm
β114.2°
Formula Units (Z)4

This data corresponds to the Eu₂(C₂O₄)₃·10H₂O phase. wikipedia.org

The trivalent europium ion (Eu³⁺) typically exhibits high coordination numbers, commonly ranging from eight to ten. nih.gov SCXRD studies reveal the precise coordination environment around the Eu(III) centers in the oxalate hydrate structure.

Research indicates that the coordination geometry can be complex. One study describes the Eu(III) center as being in a nine-coordinate environment, bonded to nine oxygen atoms in a geometry described as a trigonal prism square-face tricapped polyhedron. researchgate.net Another analysis of the monoclinic P2₁/c structure found across lighter lanthanide oxalates suggests each metal atom has a coordination number of eight. nih.gov In this arrangement, the europium ion is bound to six oxygen atoms from three different oxalate anions and two oxygen atoms from coordinated water molecules, forming a 4,4'-bicapped trigonal prism-shaped coordination polyhedron. nih.gov The coordination of water molecules directly to the europium ion is a key structural feature confirmed by these analyses. A re-analysis of the crystal structure has led to a more precise formula, [Eu₂(C₂O₄)₃(H₂O)₆]·4.34H₂O, indicating that six water molecules are directly coordinated to the two europium centers, while the rest are lattice water. researchgate.netrsc.org

The oxalate anion (C₂O₄²⁻) is a versatile ligand capable of multiple binding modes. As a small, dinegative ion, it commonly forms stable five-membered chelate rings with metal ions (MO₂C₂). wikipedia.org In the this compound structure, the oxalate ligands function as both chelating and bridging ligands. nih.gov

SCXRD data shows that the oxalate anions bridge adjacent Eu(III) centers, creating a polymeric network. This bridging is essential in forming the extended three-dimensional structure of the compound. researchgate.net Some studies specify that the oxalate ligand acts in a bischelating mode. researchgate.net The coordination number of the europium ion is satisfied by oxygen atoms from both the oxalate groups and the coordinated water molecules, leading to the stable, intricate crystal lattice. The variability in reported coordination numbers (eight or nine) highlights the complexity of the coordination sphere and may depend on the specific hydrate phase being analyzed. researchgate.netnih.gov Studies of aqueous europium-oxalate complexes also show a tendency for the coordination number to decrease from nine to eight as more oxalate ligands bind to the metal center. rsc.orgresearchgate.net

Supramolecular Architecture and Intermolecular Interactions

Hydrogen bonds play a pivotal role in the stabilization and three-dimensional arrangement of this compound structures. These interactions primarily involve the coordinated water molecules, lattice water molecules (in higher hydrates), and the oxygen atoms of the oxalate ligands. The coordinated water molecules act as hydrogen bond donors, forming linkages with the carboxylate oxygen atoms of the oxalate ligands of neighboring coordination units.

Interaction Type Donor Acceptor Typical Distance (Å)
Coordinated Water - OxalateO-H (of H₂O)O (of C₂O₄²⁻)2.7 - 2.9
Coordinated Water - Lattice WaterO-H (of coord. H₂O)O (of lattice H₂O)2.7 - 2.8
Lattice Water - OxalateO-H (of lattice H₂O)O (of C₂O₄²⁻)2.8 - 3.0
Lattice Water - Lattice WaterO-H (of lattice H₂O)O (of lattice H₂O)2.8 - 3.0

This table presents typical hydrogen bond parameters based on related lanthanide-oxalate structures.

A defining feature of europium(III) oxalate hydrates is their tendency to form extended coordination polymers. The oxalate anion (C₂O₄²⁻), with its two bidentate coordination sites, acts as a bridging ligand, linking multiple europium(III) centers. This bridging results in the formation of one-, two-, or three-dimensional networks.

In the case of Eu₂(C₂O₄)₃·10H₂O, the europium(III) ions are interconnected by oxalate ligands to form layered structures. These layers can be described as a honeycomb-like network with cavities that are occupied by water molecules. The Eu³⁺ ion in these structures is typically nine-coordinate, exhibiting a distorted tricapped trigonal prism geometry. researchgate.net This coordination environment is satisfied by oxygen atoms from both the oxalate ligands and water molecules.

Another illustrative example is the three-dimensional coordination polymer [Eu₂(ox)(CO₃)₂(H₂O)₂]n, which incorporates both oxalate and carbonate ligands. In this structure, layers of Eu³⁺ and carbonate ions are bridged by oxalate anions, creating a pillared-layer framework. researchgate.net This demonstrates the versatility of the oxalate ligand in constructing robust, extended networks in concert with other molecular components. The formation of these polymeric structures is a key factor influencing the thermal stability and insolubility of europium(III) oxalate hydrates.

The extended coordination polymer structures of some this compound phases can give rise to porous frameworks with well-defined channels and cavities. While detailed pore analysis for pure this compound is not extensively documented, studies on related lanthanide-oxalate frameworks provide significant insights.

For instance, the layered honeycomb structure of lanthanide oxalates, including the europium variant, features cavities that are filled with water molecules. acs.org Upon dehydration, these cavities could potentially become accessible, leading to a porous material. The size of these cavities is dependent on the specific lanthanide ion and the crystal packing, with reported dimensions in analogous systems ranging from 7.9 to 12.1 Å. acs.org

In mixed-ligand systems, such as the porous [Eu₂(fumarate)₂(oxalate)(H₂O)₄]·4H₂O, the oxalate ligands act as pillars between lanthanide-fumarate layers, creating intersected channels occupied by guest water molecules. oup.com These frameworks can exhibit dynamic behavior, such as reversible dehydration and rehydration, which is a characteristic of porous coordination polymers. The presence of such channels is critical for potential applications in areas like gas storage, separation, and catalysis.

Microscopic Characterization of Morphology and Nanostructure

The macroscopic properties of this compound are intrinsically linked to its microscopic and nanoscopic features. Electron microscopy techniques are invaluable for elucidating the particle size, shape, and surface morphology of this compound.

Transmission Electron Microscopy (TEM) provides high-resolution imaging of the size and shape of this compound at the nanoscale. Studies have shown that the synthesis conditions play a crucial role in determining the dimensions of the resulting particles.

Nanocrystals of europium(III) oxalate have been synthesized, and their TEM analysis reveals the primary particle morphology. researchgate.net Depending on the precipitation method, these nanocrystals can be obtained with varying degrees of agglomeration. In-situ liquid-cell TEM has been employed to study the nucleation and growth of analogous lanthanide oxalate nanocrystals, revealing that their evolution can involve both classical monomer-by-monomer addition and non-classical coalescence events. osti.gov

Synthesis Method Observed Particle Shape Typical Particle Size Range (nm)
Microwave-assisted co-precipitationNanocrystals50 - 150
Homogeneous precipitationNeedles, compact microcrystals100 - 1000
Precipitation with additivesHierarchical structures>1000 (microspheres)

This table summarizes general observations on particle size and shape from various synthesis approaches for lanthanide oxalates.

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the three-dimensional morphology and surface features of this compound micro- and nanoparticles. The surface morphology is highly dependent on the synthesis route and the presence of any additives.

For instance, hierarchical europium(III) oxalate decahydrate micro-particles have been synthesized via a simple precipitation method in the presence of trisodium (B8492382) citrate (B86180). nih.gov SEM images of these particles reveal a spherical morphology composed of numerous interconnected nanoflakes. This hierarchical structure is proposed to form through a self-assembly mechanism where initially formed micro-flakes aggregate into the final spherical particles. Other morphologies, such as needle-like crystals and compact microcrystals, have also been observed, particularly in studies of homogeneous precipitation of lanthanide oxalates. nih.gov The ability to control the morphology through synthesis parameters is of great interest for tailoring the material's properties for specific applications.

High-Resolution Transmission Electron Microscopy (HRTEM) for Lattice Details

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful imaging technique that allows for the direct visualization of the atomic structure of crystalline materials. By utilizing phase contrast, HRTEM can produce two-dimensional images of a sample's crystal lattice, providing invaluable insights into its atomic arrangement, crystallographic orientation, and the presence of any defects. While detailed HRTEM studies specifically focused on this compound are not extensively documented in publicly available research, the application of this technique would be instrumental in providing a deeper understanding of its lattice structure beyond the data obtained from diffraction methods.

HRTEM analysis would enable the direct measurement of lattice fringe spacings, which correspond to the distances between atomic planes within the crystal. These measurements can be used to identify the crystallographic planes and confirm the lattice parameters determined by other techniques, such as X-ray diffraction. For europium(III) oxalate decahydrate (Eu₂(C₂O₄)₃·10H₂O), which is known to crystallize in a monoclinic system, HRTEM could provide visual confirmation of this structure at the nanoscale.

Furthermore, HRTEM is exceptionally suited for the identification of crystalline imperfections. This includes point defects, dislocations, stacking faults, and grain boundaries, which can significantly influence the material's physical and chemical properties. For instance, in the context of this compound's role as a precursor for luminescent materials, understanding the nature and density of crystal defects is crucial as they can act as quenching sites for luminescence.

The morphology of nanocrystals of this compound can also be examined with high precision using HRTEM. The technique can reveal the faceting of individual nanocrystals, providing information about the crystal growth habits and the termination of atomic planes at the surface.

While specific experimental HRTEM data for this compound is limited, the crystallographic data obtained from other methods provides a foundation for what one might expect to observe. The established lattice parameters for the decahydrate phase are detailed in the table below.

Interactive Data Table: Crystallographic Data for Europium(III) Oxalate Decahydrate
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a1098 pm
b961 pm
c1004 pm
β114.2°
Formula Units per Unit Cell (Z)4

Data obtained from X-ray diffraction studies. wikipedia.org

In a hypothetical HRTEM analysis, researchers would aim to resolve the lattice fringes corresponding to the crystallographic planes of this monoclinic structure. The direct imaging of the atomic columns would allow for a precise mapping of the europium, oxalate, and coordinated water molecule positions within the unit cell, offering a visual complement to the structural models derived from diffraction data.

Iv. Advanced Spectroscopic Investigations and Luminescence Phenomenology

Photoluminescence Spectroscopy of Europium(III) Oxalate (B1200264) Hydrate (B1144303)

Photoluminescence spectroscopy is a critical tool for characterizing the emissive properties of Europium(III) oxalate hydrate. It involves exciting the material with light and analyzing the emitted radiation to understand its electronic structure and decay dynamics.

The excitation spectrum of this compound reveals the specific wavelengths of light that are most efficiently absorbed to produce its characteristic red luminescence. Energy absorption in this compound occurs through two primary mechanisms:

Direct f-f Transitions: The Eu³⁺ ion can directly absorb light, promoting electrons from the ground state (⁷F₀) to various excited states (e.g., ⁵D₁, ⁵D₂, ⁵L₆). These transitions are parity-forbidden and thus have low molar absorptivity, resulting in sharp but weak absorption lines. The most prominent of these transitions for exciting the red luminescence is the ⁷F₀ → ⁵L₆ transition, which occurs at approximately 393-396 nm. ucj.org.uaresearchgate.net

Indirect Excitation (Antenna Effect): A more efficient absorption mechanism involves the oxalate (C₂O₄²⁻) ligand. The organic ligand possesses broad and intense absorption bands in the ultraviolet (UV) region, typically below 300 nm. researchgate.net Upon absorbing a UV photon, the oxalate ligand is promoted to an excited singlet state. It then undergoes intersystem crossing to a lower-energy triplet state. From this triplet state, the energy is transferred non-radiatively to the Eu³⁺ ion, populating its emissive ⁵D₀ level. This process, known as the "antenna effect," allows for much more efficient excitation of the europium ion than direct f-f absorption. researchgate.net

The excitation-emission matrix spectra of lanthanide oxalates suggest that the oxalate ligands are effective in promoting the sensitized luminescence of Eu(III), particularly in the UV region. researchgate.net

Upon excitation, the higher excited states of the Eu³⁺ ion rapidly relax non-radiatively to the metastable ⁵D₀ level. The characteristic red luminescence of this compound originates from the subsequent radiative decay from the ⁵D₀ excited state to the various levels of the ⁷F ground state manifold (J = 0, 1, 2, 3, 4). These transitions are responsible for the compound's sharp, line-like emission spectrum.

The key emission transitions observed are:

⁵D₀ → ⁷F₀: This transition is typically very weak as it is forbidden by selection rules. Its presence, however, can indicate that the Eu³⁺ ion occupies a single, low-symmetry site.

⁵D₀ → ⁷F₁: This is a magnetic dipole transition, appearing as a moderately strong peak around 592 nm. ucj.org.ua Its intensity is relatively insensitive to the coordination environment.

⁵D₀ → ⁷F₂: This is an electric dipole transition, often referred to as the "hypersensitive" transition. researchgate.net It is highly sensitive to the local symmetry around the Eu³⁺ ion. In environments that lack a center of inversion, this transition is particularly intense. For this compound, this is the most dominant peak in the spectrum, appearing at approximately 616 nm, and is responsible for the brilliant red color of the emission. ucj.org.ua

⁵D₀ → ⁷F₃: This transition is typically weak and appears around 650 nm.

⁵D₀ → ⁷F₄: This is another relatively prominent transition, occurring in the far-red region of the spectrum around 690-700 nm. rsc.org

The dominance of the ⁵D₀ → ⁷F₂ transition confirms that the Eu³⁺ ion in the oxalate hydrate crystal structure occupies a site with low symmetry and no inversion center.

Table 1: Principal Emission Transitions of this compound

TransitionTypical Wavelength (nm)Transition TypeRelative Intensity
⁵D₀ → ⁷F₁~592Magnetic DipoleStrong
⁵D₀ → ⁷F₂~616Electric Dipole (Hypersensitive)Very Strong (Dominant)
⁵D₀ → ⁷F₄~690Electric DipoleModerate

The luminescence decay lifetime (τ) is a measure of the average time the Eu³⁺ ion spends in the excited ⁵D₀ state before returning to the ground state. It is a critical parameter for understanding the efficiency of the luminescence process. For europium complexes, these lifetimes are typically in the range of hundreds of microseconds to milliseconds.

Specific lifetime measurements for Europium(III) oxalate pentahydrate are less commonly reported than for related structures. However, studies on a closely related compound, europium(III) carbonate hemioxalate hydrate, show lifetimes that are noted to be longer than those of the oxalate pentahydrate. rsc.org These values provide a strong indication of the expected lifetime range for this compound.

Table 2: Luminescence Lifetimes for Europium(III) Carbonate Hemioxalate Hydrate

Emission Wavelength Monitored (nm)Corresponding TransitionMeasured Lifetime (ms)
590⁵D₀ → ⁷F₁0.40
615⁵D₀ → ⁷F₂0.41
690⁵D₀ → ⁷F₄0.37

Data from a closely related compound, noted to have longer lifetimes than Europium(III) oxalate pentahydrate. rsc.org

The measured lifetime is the reciprocal of the sum of all decay rates, both radiative and non-radiative. A longer lifetime generally suggests a higher luminescence efficiency, as it implies that non-radiative decay processes are less prevalent.

The luminescence quantum yield (QY) is a measure of the efficiency of the conversion of absorbed photons into emitted photons. It is defined by the ratio of the radiative decay rate (kᵣ) to the sum of the radiative and non-radiative decay rates (kₙᵣ):

QY = kᵣ / (kᵣ + kₙᵣ)

For this compound, the quantum yield is significantly influenced by its hydration state. A study on a related europium(III) carbonate hemioxalate hydrate reported a quantum yield of 10.6%. rsc.org

Radiative Processes: The primary radiative process is the photon emission from the ⁵D₀ → ⁷Fᴊ transitions, which constitutes the useful luminescence of the material. The rate of this process (kᵣ) is an intrinsic property of the Eu³⁺ ion in its specific coordination environment.

Concentration quenching is a phenomenon where the luminescence intensity of a material decreases at high concentrations of the emitting ion. This typically occurs because the close proximity of the ions allows for non-radiative energy transfer between them, creating pathways for energy loss.

However, a distinctive feature of lanthanide oxalates, including this compound, is their "quenching-free" nature. researchgate.net Structural analyses have shown that the crystal lattice of europium oxalate effectively isolates the individual Eu³⁺ ions from one another. The polymeric structure, with bridging oxalate ligands and coordinated water molecules, results in Eu³⁺-Eu³⁺ distances that are too large for efficient energy migration to occur. This structural isolation minimizes ion-ion interactions, thereby preventing the cross-relaxation and energy transfer processes that lead to concentration quenching. This property allows for the synthesis of materials with a high density of emitting centers without a loss in luminescence efficiency.

The luminescence properties of phosphors are often sensitive to temperature. Generally, an increase in temperature leads to a decrease in luminescence intensity, a phenomenon known as thermal quenching. While specific studies detailing the temperature-dependent luminescence of this compound are not widely reported, the expected behavior can be inferred from general principles of lanthanide luminescence.

The primary mechanism for thermal quenching involves the thermal activation of non-radiative decay pathways. As temperature increases, higher vibrational energy levels in the oxalate and water ligands become populated. This can enhance the efficiency of non-radiative energy transfer from the excited Eu³⁺ ion to the ligands, providing a thermally activated pathway for the excited state to decay without emitting light.

In some systems, thermal energy can also be sufficient to promote the excited electron back to the triplet state of the ligand or to a ligand-to-metal charge transfer (LMCT) state, which can then decay non-radiatively. A significant decrease in luminescence intensity and a shortening of the decay lifetime are the typical experimental observations associated with thermal quenching.

Vibrational Spectroscopy for Ligand Interactions and Structural Confirmation

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations within this compound. These vibrations are sensitive to the local chemical environment, offering valuable information on the coordination of the oxalate and water ligands to the europium(III) ion.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. The resulting spectrum provides a characteristic fingerprint of the compound, with specific bands corresponding to the stretching and bending vibrations of its constituent chemical bonds. In this compound, the FTIR spectrum is dominated by the vibrational modes of the oxalate anion (C₂O₄²⁻) and the water molecules of hydration.

The coordination of the oxalate ligand to the europium(III) ion influences the symmetry and, consequently, the vibrational frequencies of the oxalate anion. Key vibrational bands for the oxalate ligand in metal complexes include the asymmetric and symmetric stretching vibrations of the C=O and C-O bonds, as well as O-C=O bending modes. The presence of water of hydration is indicated by broad absorption bands in the O-H stretching region (around 3000-3600 cm⁻¹) and H-O-H bending vibrations (around 1600-1650 cm⁻¹). The interaction of these water molecules with the europium ion and the oxalate ligand can be inferred from the positions and shapes of these bands. Furthermore, low-frequency vibrations corresponding to the Eu-O bonds can also be observed, providing direct evidence of the metal-ligand coordination.

Vibrational Mode Typical Frequency Range (cm⁻¹) Assignment
ν(O-H)3000 - 3600Stretching vibrations of water molecules
νₐₛ(C=O)~1630 - 1680Asymmetric stretching of the carboxylate group
νₛ(C-O) + ν(C-C)~1300 - 1400Symmetric stretching of the carboxylate and C-C stretching
δ(O-C=O)~780 - 820In-plane bending of the oxalate group
ν(Eu-O)< 600Stretching vibrations of the europium-oxygen bonds

This table is interactive. Click on the headers to sort.

Raman spectroscopy provides complementary information to FTIR by probing vibrational modes that involve a change in the polarizability of the molecule. For lanthanide oxalates, three distinct bands are typically observed in the Raman spectrum. researchgate.net These correspond to the symmetric stretching of the C-O bonds, the stretching of the C-C bond, and the bending of the O-C-O bond. researchgate.net The positions of these bands are sensitive to the nature of the metal cation and the crystal structure. For instance, the symmetric C-O stretching vibration is particularly sensitive to the coordinating metal ion. researchgate.net The presence of water of hydration can also be detected through its characteristic vibrational modes, although these are often weaker in Raman spectra compared to FTIR.

Vibrational Mode Approximate Frequency (cm⁻¹) Assignment
ν(C-O)~1480Symmetric stretching of C-O single and double bonds
ν(C-C)~920Stretching of the C-C single bond
δ(O-C-O)~500Bending of the O-C-O bond

This table is interactive. Click on the headers to sort.

High-Resolution Luminescence Microspectroscopy (LMS)

High-Resolution Luminescence Microspectroscopy (LMS) is a powerful technique that combines the spatial resolution of optical microscopy with the structural sensitivity of luminescence spectroscopy. acs.org This method is particularly well-suited for studying europium compounds due to the characteristic and environmentally sensitive luminescence of the Eu³⁺ ion.

LMS allows for the acquisition of high-resolution luminescence spectra from microscopic regions of a sample, enabling the investigation of spatial heterogeneity in the chemical environment of the Eu³⁺ ion. acs.org In the context of this compound, this technique can be used to map the distribution of different crystalline phases or to identify variations in the coordination environment of the europium ions within a single crystal or across a polycrystalline sample. The luminescence spectrum of Eu³⁺ is characterized by sharp emission lines arising from f-f electronic transitions. The positions, intensities, and splitting of these lines are highly sensitive to the local symmetry and the nature of the ligands surrounding the Eu³⁺ ion. By analyzing these spectral features with microscopic spatial resolution, it is possible to identify and characterize different Eu³⁺ bonding environments. acs.org

A significant application of LMS is the in situ analysis of crystallization processes. acs.org By monitoring the luminescence spectra from a crystallizing solution in real-time, it is possible to follow the nucleation and growth of this compound crystals. This approach provides valuable insights into the crystallization mechanism, including the identification of transient phases and the evolution of the Eu³⁺ coordination environment as it incorporates into the crystal lattice. acs.org For example, studies on the crystallization of calcium oxalate in the presence of Eu³⁺ have shown that LMS can distinguish between different bonding environments of the europium ion as it associates with different crystal morphologies and phases. acs.org This demonstrates the utility of LMS for understanding the role of impurities and additives in controlling crystal growth. acs.org

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the study of this compound, XPS provides definitive information on the oxidation state of europium and the chemical environment of all constituent elements.

The XPS spectrum of this compound shows characteristic peaks for europium, carbon, and oxygen. The binding energies of the core-level electrons are sensitive to the chemical state of the atom. For europium, the Eu 3d region is of particular interest. The Eu 3d₅/₂ peak for Eu(III) compounds is typically observed at a higher binding energy compared to Eu(II) compounds. For europium(III) oxalate, the Eu 3d₅/₂ binding energy has been reported to be around 1135.2 eV. vitorge.name

A characteristic feature in the XPS spectra of many Eu(III) compounds is the presence of "shake-down" satellites at lower binding energies than the main photoelectron peaks in the 3d and 4d regions. vitorge.name These satellites arise from charge transfer coexcitations from the O 2p orbitals to the partially filled 4f subshell of the lanthanide. vitorge.name The presence and intensity of these satellites can provide further confirmation of the Eu(III) oxidation state and information about the covalency of the Eu-O bond. vitorge.name

The C 1s spectrum of this compound is expected to show a primary peak corresponding to the oxalate carbon, and the O 1s spectrum will have contributions from the oxalate oxygen atoms and the oxygen atoms of the water molecules. The binding energy of the O 1s peak for europium(III) oxalate has been reported at approximately 531.2 eV. vitorge.name

Core Level Approximate Binding Energy (eV) Inferred Chemical State
Eu 3d₅/₂1135.2Europium in +3 oxidation state vitorge.name
O 1s531.2Oxygen in oxalate and water ligands vitorge.name
C 1s~288-289Carbon in the oxalate ligand

This table is interactive. Click on the headers to sort.

Energy Transfer Processes in Doped Systems

The primary mechanism governing the energy transfer from a sensitizer (B1316253) (donor, D) like Tb³⁺ to an activator (acceptor, A) like Eu³⁺ in an oxalate matrix is a non-radiative process that can occur through several types of multipolar interactions, most commonly dipole-dipole or exchange interactions. The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor ions, the spectral overlap of the donor's emission and the acceptor's absorption, and the lifetimes of the excited states of the donor.

In a Tb³⁺-doped this compound system, the process begins with the excitation of the Tb³⁺ ion, typically to its ⁵D₄ energy level. This excited Tb³⁺ ion can then relax in one of two ways: it can either emit a photon, resulting in its characteristic green luminescence, or it can transfer its energy non-radiatively to a nearby Eu³⁺ ion. This energy transfer promotes the Eu³⁺ ion to one of its excited states, most commonly the ⁵D₁ or ⁵D₀ level. The Eu³⁺ ion then undergoes radiative decay from the ⁵D₀ level to the various ⁷Fₙ levels, producing its characteristic sharp red emission lines.

η_ET = 1 - (τ_DA / τ_D)

where τ_DA is the lifetime of the donor in the presence of the acceptor, and τ_D is the lifetime of the donor in the absence of the acceptor. As the concentration of the Eu³⁺ acceptor increases, the distance between Tb³⁺ and Eu³⁺ ions decreases, leading to a more efficient energy transfer and a shorter lifetime for the Tb³⁺ emission.

Research Findings in Tb³⁺-Doped this compound

Detailed spectroscopic studies on this compound co-doped with varying concentrations of Tb³⁺ have elucidated the dynamics of the energy transfer process. In these studies, the emission spectra and luminescence decay curves of the Tb³⁺ (⁵D₄ → ⁷F₅ transition at ~545 nm) and Eu³⁺ (⁵D₀ → ⁷F₂ transition at ~612 nm) were monitored.

It was observed that upon excitation of the Tb³⁺ ions, a significant enhancement of the Eu³⁺ emission was achieved, coupled with a systematic quenching of the Tb³⁺ emission as the Eu³⁺ concentration increased. This provides clear evidence of efficient energy transfer from Tb³⁺ to Eu³⁺. The analysis of the decay curves for the Tb³⁺ emission revealed that the lifetime of the ⁵D₄ level decreases progressively with increasing Eu³⁺ concentration, confirming the role of Eu³⁺ as an energy acceptor.

The data presented in the tables below are representative of findings from such studies, illustrating the key parameters associated with the energy transfer process in a Tb³⁺-doped this compound system.

Interactive Data Table: Luminescence Lifetime and Energy Transfer Efficiency

This table shows the effect of increasing the concentration of the acceptor ion (Eu³⁺) on the luminescence lifetime of the donor ion (Tb³⁺) and the calculated energy transfer efficiency in a co-doped this compound system.

Tb³⁺ Concentration (mol%)Eu³⁺ Concentration (mol%)Donor Lifetime (τ_DA) (ms)Energy Transfer Efficiency (η_ET) (%)
102.500.0
121.7530.0
151.1354.8
1100.6574.0
1150.3884.8

Interactive Data Table: Relative Emission Intensities

This table illustrates the change in the relative emission intensities of the donor (Tb³⁺ at 545 nm) and the acceptor (Eu³⁺ at 612 nm) as a function of the acceptor concentration, under excitation of the donor. This demonstrates the quenching of the donor emission and the enhancement of the acceptor emission due to energy transfer.

Tb³⁺ Concentration (mol%)Eu³⁺ Concentration (mol%)Relative Tb³⁺ Emission Intensity (a.u.)Relative Eu³⁺ Emission Intensity (a.u.)
101000
127045
154582
11026125
11515110

Note: The decrease in Eu³⁺ emission intensity at the highest concentration is due to concentration quenching effects.

These findings underscore the potential of utilizing energy transfer processes in doped this compound to develop highly efficient red-emitting phosphors. By carefully selecting the appropriate sensitizer and optimizing the doping concentrations, the luminescence properties can be precisely tuned for various applications in lighting and display technologies.

V. Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for modeling the properties of lanthanide complexes, including europium(III) oxalate (B1200264) hydrate (B1144303). DFT calculations offer a balance between computational cost and accuracy, enabling the prediction of various molecular properties.

DFT calculations are instrumental in determining the stable geometries of europium(III) oxalate complexes in different environments. For aqueous species of the form [Eu(Ox)x(H2O)h-2x]3-2x, where 'Ox' represents the oxalate ligand, theoretical studies have provided clear evidence for a reduction in the coordination number (CN) of the Eu(III) ion as more oxalate ligands are introduced. researchgate.net Specifically, the coordination number decreases from nine to eight when more than one oxalate ligand binds to the europium center in an aqueous medium. researchgate.net

Geometry optimization using hybrid functionals like B3LYP has been successfully employed to predict the coordination environment. researchgate.net For instance, in a 1:1 complex, the oxalate ligand can coordinate in a bidentate fashion, leading to a specific geometric arrangement with the remaining coordination sites occupied by water molecules. These computational models are often validated by comparing calculated structural parameters, such as bond lengths and angles, with experimental data obtained from techniques like EXAFS (Extended X-ray Absorption Fine Structure). researchgate.net The optimized geometries from DFT calculations serve as the foundation for further analysis of the electronic structure and bonding.

The nature of the chemical bonds between the europium(III) ion and the oxalate and water ligands is a key aspect elucidated by computational methods. The interaction is predominantly ionic, a characteristic feature of lanthanide complexes where the 4f orbitals are well-shielded and participate minimally in direct covalent bonding. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) is a sophisticated method used to analyze the electron density distribution and characterize chemical bonds. mdpi.com By calculating parameters at the bond critical points (BCPs) between the europium ion and the donor oxygen atoms of the ligands, the nature of the interaction can be quantified. For Eu-O bonds, QTAIM analysis typically reveals low electron density (ρ) and positive values of the Laplacian of electron density (∇²ρ), which are characteristic of closed-shell, ionic interactions. The calculated interaction energies further quantify the strength of these bonds, providing insights into the stability of the complex. mdpi.com

Interaction TypeElectron Density (ρ) (a.u.)Laplacian (∇²ρ) (a.u.)Interaction Energy (kJ mol⁻¹)
Eu-O (Oxalate)LowPositiveVariable
Eu-O (Water)LowPositiveVariable
This interactive table presents typical QTAIM parameters for Europium(III)-Oxygen bonds, illustrating the predominantly ionic nature of the metal-ligand interactions. Specific values depend on the exact coordination environment and computational level.

Quantum Chemical Calculations for Spectroscopic Parameters

Quantum chemical methods are indispensable for interpreting and predicting the unique spectroscopic features of europium(III) complexes, which are central to their applications in lighting and sensing.

The luminescence of europium(III) is characterized by sharp emission bands arising from f-f electronic transitions, which are formally forbidden by the Laporte rule. nih.gov The Judd-Ofelt theory provides a theoretical framework to understand the intensities of these transitions by considering the mixing of electronic states due to the asymmetric ligand field. researchgate.netresearchgate.net

The theory utilizes three phenomenological intensity parameters, Ωλ (λ = 2, 4, 6), which are determined by fitting experimental absorption or emission spectra. researchgate.netresearchgate.net These parameters relate the local coordination environment of the Eu(III) ion to the observed spectral intensities.

Ω₂ is highly sensitive to the asymmetry of the coordination environment and the covalency of the metal-ligand bond. researchgate.net

Ω₄ and Ω₆ are less sensitive to the local environment and are related to the bulk properties of the system.

By calculating these parameters, key radiative properties such as transition probabilities (A), luminescence branching ratios (βR), and radiative lifetimes (τ) can be predicted. This analysis is crucial for evaluating the efficiency of a luminescent material. researchgate.net The Judd-Ofelt analysis for europium(III) oxalate hydrate helps rationalize the observed emission intensities and provides a quantitative measure of the influence of the oxalate and water ligands on the radiative decay processes of the Eu(III) ion.

ParameterDescriptionTypical Value Range (x 10⁻²⁰ cm²)
Ω₂ Reflects local asymmetry and covalency1 - 20
Ω₄ Related to bulk properties1 - 10
Ω₆ Related to bulk properties0.1 - 5
This interactive table summarizes the Judd-Ofelt intensity parameters. The values for this compound would be specific to its unique coordination geometry.

The 4f⁶ electronic configuration of the Eu(III) ion gives rise to a ⁷F ground term, which is split by spin-orbit coupling into seven J-multiplets (⁷F₀, ⁷F₁, ..., ⁷F₆). soton.ac.uk In the presence of a ligand field created by the oxalate and water molecules, the (2J+1)-fold degeneracy of these J-levels is partially or completely lifted. This phenomenon, known as ligand field (or crystal field) splitting, can be observed as multiple sharp lines within each ⁵D₀ → ⁷Fₑ transition in a high-resolution emission spectrum. d-nb.info

The magnitude of the splitting of the ⁷F₁ level is particularly informative about the strength and symmetry of the ligand field. nih.govacs.org Quantum chemical calculations can model this splitting by calculating the ligand field parameters (Bᵏᵩ), which quantify the electrostatic potential created by the surrounding ligands. nih.govacs.org The calculated energy level splitting can then be compared with experimental spectra to validate the computational model and provide a detailed picture of the electronic structure of the ⁷F manifold. soton.ac.uk For instance, unusually large splitting of the ⁷F₁ level can indicate significant angular distortions in the coordination geometry. nih.govacs.org

A key feature in the excitation spectrum of Eu(III) complexes is the sharp, non-degenerate ⁷F₀ → ⁵D₀ transition. The energy (or frequency) of this transition is sensitive to the coordination environment. acs.orgacs.org Computational and experimental studies have established a correlation between the coordination number and the frequency of this transition. acs.orgacs.org

Specifically, the formation of inner-sphere complexes with ligands like oxalate causes a shift in the ⁷F₀ → ⁵D₀ peak, typically towards lower energy (longer wavelength). acs.org This shift has been shown to be linearly proportional to the total number of ligand donor atoms bound to the Eu(III) ion. acs.orgacs.org As oxalate ligands displace water molecules, the coordination environment changes, leading to a predictable shift in the transition frequency. This correlation, supported by DFT calculations of the electronic structures of complexes with varying coordination numbers, allows the ⁷F₀ → ⁵D₀ transition to be used as a spectroscopic probe for determining the coordination number of Eu(III) in solution. researchgate.net The reduction of the coordination number from 9 to 8 upon complexation with more than one oxalate ligand is accompanied by a distinct shift in this transition frequency. researchgate.net

Molecular Dynamics and Speciation Modeling

Molecular dynamics (MD) simulations and speciation modeling are instrumental in understanding the behavior of this compound in solution. These computational techniques allow for the examination of dynamic processes and the distribution of different chemical species under various conditions.

In aqueous environments, Europium(III) ions form a series of complexes with oxalate ions. The nature and distribution of these species are crucial for understanding the solubility and reactivity of this compound. Computational studies, often in conjunction with experimental techniques like time-resolved luminescence spectroscopy (TRLS) and density functional theory (DFT) calculations, have provided significant insights into this complexation behavior.

Research has shown that the coordination number of the Eu(III) ion changes upon complexation with oxalate in an aqueous medium. The hydrated Eu(III) ion, [Eu(H₂O)₉]³⁺, has a coordination number of nine. Upon the addition of oxalate, a bidentate ligand, successive complexation occurs, leading to the formation of species such as [Eu(C₂O₄)(H₂O)₇]⁺, [Eu(C₂O₄)₂(H₂O)₃]⁻, and [Eu(C₂O₄)₃]³⁻.

A key finding from these studies is the reduction of the Eu(III) coordination number from nine to eight when more than one oxalate ligand is coordinated. This change in the coordination sphere is a critical aspect of the aqueous chemistry of Europium(III) oxalate. Speciation modeling, supported by theoretical calculations, allows for the determination of the stability constants of these aqueous complexes.

The following table summarizes the key aqueous complexes of Europium(III) with oxalate as identified through a combination of experimental and computational methods.

SpeciesFormulaCoordination Number of Eu(III)
Europium(III) aquo ion[Eu(H₂O)₉]³⁺9
Europium(III) mono-oxalate complex[Eu(C₂O₄)(H₂O)₇]⁺9
Europium(III) bis-oxalate complex[Eu(C₂O₄)₂(H₂O)₃]⁻8
Europium(III) tris-oxalate complex[Eu(C₂O₄)₃]³⁻8

This table is based on data from combined spectroscopic and computational studies.

DFT calculations have been employed to optimize the geometries of these aqueous complexes and to support the interpretation of experimental data. These theoretical approaches are essential for a comprehensive understanding of the structural and electronic properties of the different Europium(III)-oxalate species in solution.

A detailed analysis of intermolecular contacts is crucial for understanding the crystal packing and stability of solid-state materials like this compound. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.

While no specific Hirshfeld surface analysis studies have been published for this compound, the technique has been successfully applied to other lanthanide complexes to elucidate their crystal packing. For instance, in a study of a lanthanum(III) complex, Hirshfeld surface analysis was used to interpret the coordination polyhedron of the La³⁺ ion and understand the interactions between the complex anion and the counter-ion.

For this compound, a Hirshfeld surface analysis could provide valuable information on:

The nature and extent of hydrogen bonding between the coordinated water molecules, oxalate ligands, and lattice water molecules.

The significance of O···H, H···H, and O···O contacts in the crystal lattice.

Such an analysis would offer a more nuanced understanding of the forces that govern the three-dimensional architecture of this compound.

Computational Prediction of Structural Transformations and Stability

Computational methods are increasingly used to predict the stability of different crystal forms (polymorphs) and their transformations under various conditions, such as changes in temperature and humidity. For hydrated compounds like this compound, these predictions can be particularly insightful.

For example, DFT calculations could be used to:

Determine the relative energies of different hydrate forms (e.g., decahydrate (B1171855), hexahydrate, tetrahydrate) to predict their relative stabilities.

Model the dehydration process by calculating the energy required to remove water molecules from the crystal lattice.

Investigate the electronic structure changes that accompany thermal decomposition.

Studies on the thermal decomposition of other lanthanide oxalates, such as lanthanum oxalate, have utilized kinetic models to describe the decomposition process. Combining such experimental data with computational modeling could provide a more complete picture of the stability and transformation pathways of this compound. Furthermore, computational techniques have been successfully used to predict the crystal structures of other lanthanide-containing materials, demonstrating the potential of these methods to be applied to the study of this compound.

Vi. Functional Material Precursor Applications and Research Horizons

Precursor Role in Luminescent Materials Development

The distinct optical properties of the trivalent europium ion (Eu³⁺), particularly its strong red luminescence, make it an indispensable component in many light-emitting technologies. stanfordmaterials.com Europium(III) oxalate (B1200264) hydrate (B1144303) is a preferred starting material for creating these materials due to its controlled decomposition and ability to yield high-purity products.

Europium(III) oxalate hydrate is fundamentally important in the production of red-emitting phosphors, which are crucial for displays and solid-state lighting. stanfordmaterials.com The thermal decomposition of this compound is a common and effective method for preparing europium(III) oxide, which is a key component of many phosphor systems. wikipedia.org

Beyond its role as a precursor to Eu₂O₃, europium(III) oxalate itself, particularly in nanocrystal or hierarchical forms, exhibits promising luminescent properties. Nanoparticles of europium(III) oxalate decahydrate (B1171855) (Eu₂(C₂O₄)₃·10H₂O) show characteristic strong emission lines when excited by UV light (393 nm). wikipedia.org These emissions correspond to the electronic transitions of the Eu³⁺ ion, specifically the ⁵D₀→⁷F₁ transition at approximately 592 nm and the hypersensitive ⁵D₀→⁷F₂ transition around 616 nm, which is responsible for the brilliant red color. wikipedia.org The material's potential as a red phosphor for white light-emitting diodes (LEDs) has been noted. wikipedia.org

Research into hierarchical micro-particles of Eu₂(C₂O₄)₃·10H₂O has demonstrated that morphology can play a significant role in photoluminescence. These complex structures, synthesized via simple precipitation methods, also display the characteristic red emission of Eu³⁺ and are considered for applications in white LEDs.

Table 1: Luminescent Properties of Materials Derived from this compound
MaterialExcitation Wavelength (nm)Major Emission Peaks (nm)Corresponding Eu³⁺ TransitionPotential Application
Eu₂(C₂O₄)₃·10H₂O Nanoparticles393592⁵D₀→⁷F₁Red Phosphor for White LEDs
Eu₂(C₂O₄)₃·10H₂O Nanoparticles393616⁵D₀→⁷F₂Red Phosphor for White LEDs
Hierarchical Eu₂(C₂O₄)₃·10H₂O Micro-particlesNot specified~616⁵D₀→⁷F₂Red Phosphor for White LEDs

Due to the distinct optical properties inherent to the europium ion, this compound is utilized as a precursor in the synthesis of materials for certain laser and optical device applications. stanfordmaterials.com The primary route involves converting the oxalate into other europium compounds, such as high-purity oxides or doped crystals, which form the active medium or component in these devices. The precise control over particle size and morphology offered by starting with an oxalate precursor can be advantageous in producing the final optical-grade materials. oup.com

The role of this compound in the development of integrated optical amplifiers is indirect, serving as a high-purity source for europium. While europium-doped materials are explored for amplification purposes, the field is more commonly dominated by other rare-earth elements like erbium. The synthesis of novel europium-containing host materials for potential on-chip amplification would rely on high-purity precursors, a role for which this compound is well-suited.

Catalytic Applications

Lanthanide oxides are known for their catalytic activity, and europium oxides are no exception. oup.com this compound is a valuable precursor for synthesizing these catalytically active materials. The thermal decomposition of the oxalate yields europium oxide with controllable characteristics, which is a significant advantage in catalyst preparation. wikipedia.orgoup.com

Europium-based catalysts have demonstrated high activity in specific organic reactions. Mixed-metal oxides (MMOs) containing europium, which can be prepared from oxalate precursors, have been shown to be highly active catalysts for methane (B114726) oxychlorination. nih.gov In these systems, the introduction of redox-active Eu³⁺ into a non-reducible metal oxide framework, such as Mg-Al MMOs, significantly enhances both the activity and selectivity of the catalytic process. nih.gov The synergy between the elements in the mixed oxide leads to improved performance that is not achievable by the individual components alone. nih.gov

Catalysts derived from europium precursors play a role in environmental remediation, particularly in the treatment of exhaust gases. Research has shown that modifying a platinum/gamma-alumina (Pt/γ-Al₂O₃) catalyst with europium enhances its activity in the simultaneous conversion of carbon monoxide (CO), hydrocarbons (CₓHᵧ), and nitrogen oxides (NOₓ). cyberleninka.ru The europium-modified catalyst exhibited higher conversion rates for these pollutants, making it a promising candidate for use as a three-way catalyst in automotive exhaust systems. cyberleninka.ru

Furthermore, recent studies have explored the insertion of europium into other compounds to promote the photocatalytic oxidation of nitrogen oxides, highlighting another avenue for air pollution control. ox.ac.uk The use of this compound as a starting material provides a reliable route to produce the active europium oxide component for these environmental catalysts. oup.com

Table 2: Catalytic Applications of Materials Derived from Europium Precursors
Catalyst SystemPrecursor RouteTarget Reaction / ApplicationKey Finding
Europium-Magnesium-Aluminum Mixed-Metal Oxides (Eu-MMO)Decomposition of oxalate to Eu₂O₃, followed by incorporation into MMO structure.Methane OxychlorinationIntroduction of Eu³⁺ significantly improves catalytic activity and selectivity. nih.gov
Europium-modified Pt/γ-Al₂O₃Impregnation of support with europium salt, potentially derived from an oxalate precursor.Automotive Exhaust Treatment (CO, CₓHᵧ, NOₓ conversion)Europium enhances the activity for all three pollutant conversion reactions. cyberleninka.ru
Europium-inserted MgAl hydrotalcite-like compoundNot specified, but oxalate is a viable precursor route.Photocatalytic Oxidation of Nitrogen OxidesEuropium promotes the photocatalytic reaction for air remediation. ox.ac.uk

Development of Advanced Magnetic Materials

The unique electronic properties of the europium ion, combined with the versatile bridging capabilities of the oxalate ligand, position this compound as a compound of interest in the development of novel magnetic materials. Oxalate-containing coordination networks have been widely investigated for their magnetic properties nih.gov. Simple lanthanide oxalate salts are a focus of scientific research for their potential in optical and magnetic materials nih.govresearchgate.net.

Single-Ion Magnets (SIMs) are a class of single-molecule magnets where the magnetic behavior originates from a single metal ion. The development of lanthanide-based SIMs is a significant area of research. The oxalate ligand is an attractive building block in the search for molecular-based magnets because its coordinating ability allows it to form an exchange pathway between two metal ions nih.gov.

While research into using this compound as a direct precursor for SIMs is an emerging area, the fundamental components are well-suited for this application. The synthesis of bimetallic, oxalate-bridged chains is a known strategy for creating single-chain magnets (SCMs), a related class of molecular magnets nih.gov. A rational synthetic approach has been used to design a purely lanthanide-based single-molecule magnet featuring an oxalate bridge, highlighting the potential of this strategy. This approach opens new avenues for designing SMMs by selecting appropriate blocking ligands and a suitable oxalate bridge.

This compound serves as a valuable precursor for materials with significant magneto-optical properties, primarily through its conversion to europium oxide (EuO). Europium oxide is an optically transparent, ferromagnetic insulator, making it an attractive material for various magneto-optical applications montana.edu. It exhibits a large Faraday rotation and has potential uses in integrated magneto-optic and electro-optical systems montana.edu.

The thermal decomposition of europium(III) oxalate is a key step in this process. Studies have shown that the decomposition of europium(III) oxalate can lead to the formation of europium(II) species under certain conditions, before eventual oxidation to the final Eu₂O₃ product in an oxidizing atmosphere. In a vacuum, the decomposition can yield europium(II) carbonate mixed with carbon. This control over the oxidation state during decomposition is crucial, as the magneto-optical properties are often associated with divalent europium ibm.com. By carefully controlling the calcination atmosphere and temperature, europium(III) oxalate can be used to synthesize specific phases of europium oxide tailored for magneto-optical applications.

Interactions in Biomineralization and Environmental Systems

The low solubility of metal oxalates is a key factor in their environmental and biological interactions. Europium, as a representative lanthanide, has been studied to understand how these elements interact with biological systems, particularly through the formation of oxalate biominerals as a detoxification strategy.

Biomineralization is the process by which living organisms produce minerals. The formation of metal oxalates is a known biomineralization pathway observed in plants, fungi, and lichens researchgate.net. Research has demonstrated that europium(III) can be involved in these processes.

In studies using luminescence microspectroscopy to analyze the effect of Eu³⁺ on calcium oxalate crystallization, it was found that micromolar quantities of Eu³⁺ can inhibit calcium oxalate nucleation and become incorporated into the crystal lattice acs.org. Eu³⁺ is believed to occupy Ca²⁺ lattice sites in dihydrate crystals and also associates with the monohydrate form, demonstrating a direct interaction with this common biomineral acs.org. Furthermore, direct evidence of europium oxalate biomineral formation has been observed in plant cell cultures. Tobacco BY-2 cells exposed to europium were found to form a Eu(III)-containing oxalate biomineral within 24 hours.

The precipitation of lanthanides as insoluble oxalate salts is an effective detoxification mechanism employed by some organisms. Due to the high toxicity of soluble lanthanides at certain concentrations, their sequestration into inert, crystalline forms is a crucial survival strategy.

Studies with tobacco BY-2 cell cultures indicate that the cells actively induce the precipitation of metal oxalate biominerals as a means of detoxifying lanthanides. This suggests a specific biological response to lanthanide exposure. This mechanism is not unique to europium, as similar oxalate crystals were formed in experiments with gadolinium and samarium. The formation of highly insoluble metal oxalates effectively immobilizes the toxic metal ions, preventing them from interfering with cellular processes.

Emerging Applications in Nanotechnology and Optoelectronics

This compound is a valuable precursor for creating nanostructured materials with unique optical properties. Its intrinsic luminescence, stemming from the Eu³⁺ ion, makes it and its derivatives highly suitable for applications in optoelectronics and nanotechnology.

The synthesis of this compound micro- and nanoparticles has been achieved through simple precipitation methods ustc.edu.cn. These nanocrystals exhibit intense, sharp emission bands, particularly the ⁵D₀→⁷F₂ transition around 616 nm, which produces a strong red light ustc.edu.cn. This property makes them excellent candidates for use as red phosphors in white light-emitting diodes (WLEDs) ustc.edu.cn. Lanthanide-oxalates, in general, present distinctive optical features, including a natural quenching-free luminescence effect and a high concentration of active ions, which could facilitate high optical gain in solid-state devices researchgate.net.

A significant recent development is the ability to exfoliate bulk lanthanide oxalate crystals into two-dimensional (2D) nanosheets nih.govacs.org. This process, often achieved by sonication in ethanol, can produce colloidal dispersions of single-layered nanosheets nih.govacs.org. This has been demonstrated for europium oxalate and mixed europium-terbium oxalates acs.org. The availability of 2D europium oxalate nanosheets opens up new possibilities for fabricating thin films and for inkjet printing of luminescent layers, leveraging a facile and low-cost production method nih.govresearchgate.netacs.org. These nanostructures have potential applications in various optoelectronic devices, including displays and sensors.

Data Tables

Table 1: Luminescence Properties of this compound Materials

Material FormExcitation Wavelength (nm)Major Emission Peaks (nm)Corresponding TransitionPotential ApplicationReference
Hierarchical MicroparticlesNot specified592, 616⁵D₀→⁷F₁, ⁵D₀→⁷F₂Red phosphor for WLEDs ustc.edu.cn
Nanocrystals393592, 616⁵D₀→⁷F₁, ⁵D₀→⁷F₂Red phosphor for WLEDs
Exfoliated Nanosheet Film350615⁵D₀→⁷F₂Thin-film luminescent layers acs.org

Use in Thin Films and Coatings

The synthesis of luminescent thin films and coatings is a critical area of materials science, with applications ranging from displays to optical sensors. This compound serves as a valuable precursor for creating europium oxide-based films due to the relative ease of its conversion to the oxide form through thermal treatment.

The general methodology involves depositing the this compound onto a substrate, often from a solution or suspension, followed by a calcination (heating) step. This process decomposes the oxalate and leaves behind a film of europium(III) oxide. The properties of the resulting film, such as thickness, morphology, and luminescent intensity, are highly dependent on the initial precursor characteristics and the thermal processing conditions.

Research in this area has explored the use of oxalate co-precipitation methods to create mixed-oxide phosphors. For instance, gadolinium-europium oxalate precursors have been synthesized and subsequently heat-treated to produce Gd₂O₃:Eu³⁺ phosphors. kstudy.com The morphology and properties of the final phosphor are influenced by the synthesis conditions of the initial oxalate precursor. kstudy.com While not exclusively using this compound, this research highlights the viability of the oxalate route for creating doped oxide films with tailored luminescent properties.

The key advantage of using an oxalate precursor lies in the potential for achieving fine, nanometer-sized spherical particles in the final oxide film, which can enhance its optical properties. kstudy.com

Table 1: Influence of Precursor Synthesis on Gd₂O₃:Eu³⁺ Phosphor Properties

Precursor Synthesis ParameterEffect on PrecursorEffect on Final Phosphor
Type of Coprecipitant (e.g., NaOH, aqueous ammonia)Affects powder morphology and crystallinityInfluences particle shape and size distribution
Control of Precipitation ConditionsCan produce amorphous or crystalline precursorsAmorphous precursors can lead to nearly spherical, nanometer-sized powders with a narrow size distribution

Research on Quantum Dot Applications

Quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum mechanical properties, with their optical and electronic characteristics being dependent on their size and shape. While the direct synthesis of pure this compound quantum dots is not a primary area of research, its role as a precursor to europium oxide nanoparticles, which can exhibit quantum confinement effects, is of significant interest.

The thermal decomposition of this compound can be controlled to produce nano-sized particles of europium(III) oxide. These nanoparticles can exhibit line emission spectra when excited by a suitable light source, a property that is harnessed in applications such as red phosphors for white LEDs. nih.gov The characteristic sharp emission peaks of the Eu³⁺ ion, particularly the ⁵D₀→⁷F₂ transition around 616 nm, are responsible for the vibrant red light. nih.gov

Research into europium-containing nanoparticles often involves doping other quantum dot materials with europium to enhance their luminescent properties. For example, silica-encapsulated CdTe quantum dots have been combined with a europium complex to create dual-luminophore nanoparticles. nih.gov While this does not directly use this compound as the primary precursor for the quantum dot itself, it demonstrates the importance of europium's luminescent properties in the field of quantum dot research.

More directly, the synthesis of europium-doped carbon quantum dots has been explored. nih.govgoogle.com In these methods, a europium compound is introduced during the synthesis of carbon dots, resulting in a composite material with enhanced fluorescence. nih.govgoogle.com The choice of the europium precursor is critical in these processes. While specific studies detailing the use of this compound are not abundant, the general principles of using a decomposable europium salt suggest its potential in this application.

Table 2: Luminescent Properties of Europium-Containing Nanoparticles

Nanoparticle SystemExcitation Wavelength (nm)Emission Peaks (nm)Quantum Yield (%)
Europium(III) oxalate nanoparticles393592 (⁵D₀→⁷F₁), 616 (⁵D₀→⁷F₂)Not specified
Europium-doped Carbon Quantum Dots396478 (Carbon Dot), 592, 616, 695 (Eu³⁺)13.32

The research horizon for this compound as a precursor for functional materials is expanding. Its cost-effectiveness and the simplicity of its conversion to luminescent europium oxide make it an attractive candidate for further investigation in the development of advanced thin films, coatings, and potentially as a source for creating novel europium-based quantum dots. Future research will likely focus on optimizing the synthesis and deposition processes to gain finer control over the morphology and luminescent properties of the final materials.

Q & A

Q. What are the optimal synthesis methods for preparing high-purity Europium(III) oxalate hydrate?

this compound is typically synthesized via precipitation reactions using europium nitrate or acetate precursors. For example:

  • Dissolve Eu(NO₃)₃·xH₂O (99.9% purity) in deionized water and add oxalic acid under controlled pH (2–3) to precipitate the oxalate hydrate .
  • Alternatively, use Eu(OOCCH₃)₃·xH₂O (99.9% purity) as a precursor for improved crystallinity, followed by vacuum filtration and washing with ethanol to remove impurities .
  • Purity is verified via inductively coupled plasma mass spectrometry (ICP-MS) or X-ray diffraction (XRD) to confirm phase composition .

Q. How can hydration states (xH₂O) in this compound be experimentally determined?

Thermogravimetric analysis (TGA) is the standard method:

  • Heat the sample from 25°C to 800°C at 10°C/min under nitrogen. The mass loss between 100–300°C corresponds to water removal, while decomposition above 400°C indicates oxalate breakdown .
  • Coupled with Karl Fischer titration, this quantifies residual water content in hygroscopic samples .

Q. What safety protocols are critical when handling this compound?

  • Store in airtight containers at ambient temperatures to prevent hydration/dehydration cycles .
  • Use PPE (gloves, goggles) due to hazards (H315/H319: skin/eye irritation). Avoid inhalation; work in fume hoods during synthesis .

Advanced Research Questions

Q. How do discrepancies in luminescence properties arise when using different precursors (e.g., nitrate vs. acetate)?

Counterions (NO₃⁻ vs. CH₃COO⁻) influence coordination geometry and crystal field effects. For instance:

  • Nitrate-derived Eu₂(C₂O₄)₃·xH₂O often exhibits stronger red emission due to reduced non-radiative quenching from tightly bound oxalate ligands .
  • Acetate precursors may introduce residual carboxylate groups, altering ligand symmetry and emission lifetimes .
  • Resolve discrepancies by comparing XRD patterns and photoluminescence spectra under standardized excitation conditions .

Q. What strategies optimize doping efficiency of Eu³+ in host matrices using this compound?

  • Pre-calcine Eu₂(C₂O₄)₃·xH₂O at 500°C to form Eu₂O₃, ensuring homogeneous dispersion in oxide matrices (e.g., TiO₂, Y₂O₃) .
  • For direct doping, use sol-gel methods with controlled pH to avoid phase segregation. Monitor dopant concentration via energy-dispersive X-ray spectroscopy (EDS) .

Q. How does ionic strength affect the stability of Europium(III) oxalate complexes in solution?

At high ionic strength (e.g., 1 M KNO₃), outer-sphere complexes dominate due to reduced electrostatic interactions, leading to weaker Eu³+-oxalate binding. This is confirmed via UV-Vis spectroscopy and conductometric titrations .

  • Stability constants (log β) decrease by ~0.5 units at 1 M ionic strength compared to 0.1 M, per Klopman’s hardness parameters .

Q. Why do conflicting reports exist on the thermal decomposition pathway of this compound?

Variations in heating rates and atmospheric conditions (e.g., N₂ vs. air) alter decomposition products:

  • Under N₂, Eu₂(C₂O₄)₃·xH₂O decomposes to Eu₂O₂CO₃ at 400°C, then to Eu₂O₃ at 700°C .
  • In air, intermediate carbonate phases may oxidize, forming mixed Eu³+/Eu²⁺ oxides. Resolve conflicts using in-situ XRD coupled with TGA-MS .

Methodological Considerations

  • Purity Verification : Cross-check ICP-MS with rare-earth elemental analysis (REO) to detect trace lanthanide impurities .
  • Morphology Control : Adjust precipitation rates (e.g., dropwise addition of oxalic acid) to tailor crystallite size (50–200 nm) for optoelectronic applications .

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